molecular formula C13H11NO5 B11578525 N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]alanine

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]alanine

Cat. No.: B11578525
M. Wt: 261.23 g/mol
InChI Key: RMDPWMVPTSOSKO-UHFFFAOYSA-N
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Description

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]alanine is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]alanine typically involves the condensation of 3-formylchromone with alanine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is then subjected to reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]alanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The mechanism of action of N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]alanine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Acetylacetone: Another compound with a similar chromene backbone.

    Diketene: Used in the synthesis of various chromene derivatives.

Uniqueness

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]alanine stands out due to its unique combination of a chromene core with an alanine side chain. This structural feature imparts specific properties, such as enhanced biological activity and potential therapeutic applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

2-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]propanoic acid

InChI

InChI=1S/C13H11NO5/c1-7(12(16)17)14-6-9-11(15)8-4-2-3-5-10(8)19-13(9)18/h2-7,15H,1H3,(H,16,17)

InChI Key

RMDPWMVPTSOSKO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N=CC1=C(C2=CC=CC=C2OC1=O)O

solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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